molecular formula C13H15N3O B2575370 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide CAS No. 1172772-70-1

1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2575370
CAS No.: 1172772-70-1
M. Wt: 229.283
InChI Key: NILUZWGQBANEAT-UHFFFAOYSA-N
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Description

1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in scientific research, belonging to the class of pyrazole carboxamides. This scaffold is recognized as a privileged structure in medicinal and agrochemical discovery due to its versatile binding properties and broad biological activity profile . Pyrazole carboxamide derivatives are frequently explored as key intermediates or target molecules in the design of novel therapeutic and protective agents . In pharmaceutical research, pyrazole-based compounds are investigated for a range of potential applications. The pyrazole core is a known pharmacophore with demonstrated activities, including anti-inflammatory and anticancer properties . Several pyrazole-containing molecules, such as the anticancer agent Crizotinib, have achieved clinical success, underscoring the structural value of this heterocycle in drug discovery . Furthermore, molecular docking studies of similar oseltamivir-derived pyrazole carboxamides have shown interactions with enzyme active sites, suggesting their potential application in antiviral research . Beyond pharmaceuticals, the pyrazole carboxamide motif is a prominent feature in agrochemical development. It is found in several commercial fungicides, such as penflufen, which acts as a succinate dehydrogenase inhibitor (SDHI) . Researchers utilize this structural class to develop new active ingredients for crop protection, exploring their effects against various plant pathogens . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-ethyl-N-(2-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-16-12(8-9-14-16)13(17)15-11-7-5-4-6-10(11)2/h4-9H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILUZWGQBANEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with o-toluidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve product purity. Additionally, solvent selection and purification methods are crucial to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in the development of new pharmaceuticals, particularly as an anti-inflammatory and analgesic agent. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Studies indicate that 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide exhibits potent inhibitory activity against COX-1 and COX-2 enzymes, making it a candidate for further pharmacological evaluation .

Biological Activities

  • Anti-inflammatory Activity :
    • The compound has been reported to significantly reduce inflammation in various models, demonstrating efficacy comparable to established anti-inflammatory drugs like indomethacin and celecoxib .
    • In vivo studies using carrageenan-induced paw edema in rats have shown that derivatives of pyrazole can inhibit inflammation effectively .
  • Analgesic Properties :
    • The analgesic activity of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide has been evaluated through various pain models, revealing strong pain-relieving effects .
  • Antimicrobial Effects :
    • The compound exhibits antimicrobial properties against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. Its structural features contribute to enhanced activity against these pathogens .
  • Anticancer Potential :
    • Recent studies have highlighted the compound's ability to inhibit the growth of multiple cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of critical cancer-related targets such as topoisomerase II and EGFR .
    • The compound has demonstrated cytotoxicity against various cancer types, suggesting its potential as a lead structure for anticancer drug development .

Synthesis and Modification

The synthesis of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions that allow for structural modifications aimed at enhancing biological activity. This flexibility in synthesis enables the creation of derivatives with improved pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the biological evaluation of pyrazole derivatives:

  • A study comparing various pyrazole compounds found that those with specific substitutions exhibited superior anti-inflammatory activity, with some compounds achieving over 70% inhibition in edema models compared to traditional drugs .
  • Another investigation into the anticancer activities of pyrazole derivatives revealed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cell lines, indicating a structure-activity relationship that can be exploited for drug design .

Comparative Analysis of Biological Activities

Activity TypeCompound/ReferenceIC50 Values (μM)Remarks
Anti-inflammatory1-ethyl-N-(o-tolyl)-...0.01 (COX-2)Superior to indomethacin
AnalgesicVarious PyrazolesVariesComparable efficacy in pain models
Antimicrobial1-ethyl-N-(o-tolyl)-...VariesEffective against Gram-positive bacteria
Anticancer1-ethyl-N-(o-tolyl)-...~15 (various)Significant cytotoxicity across cancer types

Mechanism of Action

The mechanism of action of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Pyrazole-5-Carboxamides

Compound Name Substituents (Pyrazole Position) Aryl Group (N-Attached) Key Properties/Activities Reference
1-Ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide 1-Ethyl, 5-carboxamide o-Tolyl (2-methylphenyl) Not explicitly reported (structural focus) -
3c (Molecules, 2015) 1-Phenyl, 5-carboxamide p-Tolyl (4-methylphenyl) Yield: 62%; mp: 123–125°C; MS: 417.1
1e (Structure Activity, 2020) 3-(o-Tolyl), 5-carboxamide Methylsulfonyl allyl Inhibitor of Chikungunya virus; HRMS: 320.1069
Tolfenpyrad (ISO pesticide) 1-Methyl, 3-ethyl, 4-chloro 4-(p-Tolyloxy)benzyl Insecticidal activity; MW: 383.9
24b/26b (SAR study, 2020) 2-Methylphenyl (ortho effect) Varied Potent inhibitory activity (60–73% at 10 µM)

Key Observations:

Ortho-Substituent Effects : Compounds with ortho-substituted aryl groups (e.g., o-tolyl in the target compound and 24b/26b) exhibit enhanced bioactivity due to steric and electronic modulation. For instance, 24b and 26b demonstrated 60.91% and 72.80% inhibition at 10 µM, respectively, attributed to the ortho-methyl group’s ability to optimize binding interactions .

Pyrazole Substitution : The 1-ethyl group in the target compound contrasts with 1-phenyl (3c) or 1-methyl (tolfenpyrad), influencing solubility and metabolic stability. Ethyl groups may reduce steric hindrance compared to bulkier aryl substituents .

Carboxamide Linker : The carboxamide moiety is critical for hydrogen bonding. In 1e, replacement of the o-tolyl group with a methylsulfonyl allyl chain yielded a covalent inhibitor of Chikungunya virus protease, highlighting the linker’s role in target engagement .

Table 3: Activity Profiles of Analogues

Compound Name Activity Type Key Findings Reference
24b/26b Enzyme inhibition 60.91–72.80% inhibition at 10 µM
1e Antiviral (Chikungunya) Covalent protease inhibitor; IC₅₀ not reported
Tolfenpyrad Insecticidal Controls pests via mitochondrial disruption
9g Insecticidal 100% mortality against Aphis medicaginis
Berotralstat Plasma kallikrein inhibition Approved for hereditary angioedema
  • Insecticidal Activity : The o-tolyl group in the target compound may align with 9g’s efficacy against aphids, though direct data is lacking .

Biological Activity

1-Ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anti-inflammatory, analgesic, and antimicrobial agent, and it has been studied for its interactions with various biological targets, including enzymes and receptors.

The biological activity of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide primarily involves its ability to modulate the activity of specific molecular targets. Key mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound may inhibit COX enzymes, which play a critical role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition leads to reduced production of pro-inflammatory mediators.
  • Cytotoxic Effects Against Cancer Cell Lines : Studies have indicated that this compound can exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activities

1. Anti-inflammatory Activity
The anti-inflammatory effects of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide are attributed to its ability to inhibit COX enzymes. This inhibition results in decreased levels of inflammatory mediators such as prostaglandins, which are involved in pain and inflammation pathways .

2. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have shown effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans with minimum inhibitory concentration (MIC) values comparable to standard drugs .

3. Anticancer Activity
The compound has demonstrated cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For example, it exhibited IC50 values indicating effective growth inhibition at relatively low concentrations .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
Anti-inflammatoryCOX enzymesInhibition of prostaglandin synthesis
AntimicrobialStaphylococcus aureus, Candida albicansSignificant antimicrobial activity
AnticancerMCF7, A549Cytotoxicity with IC50 values < 50 µM

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide against A549 lung cancer cells, the compound showed promising results with an IC50 value of approximately 26 µM. This suggests considerable efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells .

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